Chloroxuron

Description

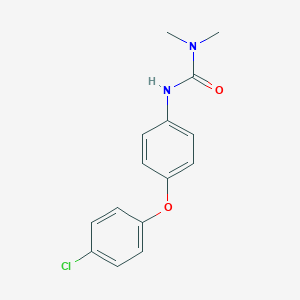

Structure

3D Structure

Properties

IUPAC Name |

3-[4-(4-chlorophenoxy)phenyl]-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2/c1-18(2)15(19)17-12-5-9-14(10-6-12)20-13-7-3-11(16)4-8-13/h3-10H,1-2H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUXTESCPZUGJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2 | |

| Record name | CHLOROXURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4919 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040287 | |

| Record name | Chloroxuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chloroxuron appears as odorless colorless powder or white crystals. Used as a selective pre- and early post-emergence herbicide in soybeans, strawberries, various vegetable crops and ornamentals. Root- and foliage-absorbed herbicide selective in leek, celery, onion, carrot and strawberry. (EPA, 1998), Colorless or white odorless solid; [HSDB] Colorless solid; [MSDSonline] | |

| Record name | CHLOROXURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4919 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroxuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4371 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

AT 20 °C: 4 MG/L WATER; 44 G/KG ACETONE; 106 G/KG DICHLOROMETHANE; 35 G/KG METHANOL; 4 G/KG TOLUENE., Soluble in dimethylformamide and chloroform. Slightly soluble in benzene and diethyl ether., Solubility in acetone moderate; soluble in dimethylformamide; solubility in water 2.7 mg/l, Water solubility = 3.7 ppm at 25 °C, Organic solubility at 20 °C (ppm): Dichloromethane - 1.1X10+5; Acetone - 4.4X10+4; Methanol - 3.5X10+4; Toluene - 4.0X10+3. Water - 2.5 ppm at 22 °C | |

| Record name | CHLOROXURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/980 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.34 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.34 g/cu cm (20 °C) | |

| Record name | CHLOROXURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4919 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROXURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/980 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.8e-09 mmHg at 68 °F (EPA, 1998), Vapor pressure = 239 nPa @ 20 °C, Vapor pressure = 3.9X10-9 mm Hg at 25 °C | |

| Record name | CHLOROXURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4919 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROXURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/980 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE CRYSTALS, COLORLESS POWDER, Colorless crystals | |

CAS No. |

1982-47-4 | |

| Record name | CHLOROXURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4919 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroxuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1982-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroxuron [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001982474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroxuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroxuron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROXURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QER23C88ME | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROXURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/980 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

304 to 306 °F (EPA, 1998), 151 °C | |

| Record name | CHLOROXURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4919 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROXURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/980 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Chloroxuron's Mechanism of Action in Photosystem II: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chloroxuron, a phenylurea herbicide, effectively inhibits photosynthesis by targeting Photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts. This technical guide provides a comprehensive overview of the molecular mechanism of this compound's action, detailing its binding to the D1 protein, the subsequent blockage of the plastoquinone (QB) binding site, and the resulting cascade of events leading to photooxidative damage and plant death. This document summarizes key quantitative data on the inhibitory potency of phenylurea herbicides, provides detailed protocols for essential experimental assays used to investigate these interactions, and includes visualizations of the core mechanism and experimental workflows to facilitate a deeper understanding.

Introduction to Photosystem II and Phenylurea Herbicides

Photosystem II is a multi-subunit pigment-protein complex that catalyzes the light-driven oxidation of water and the reduction of plastoquinone, initiating the photosynthetic electron transport chain.[1][2][3] The D1 protein is a core subunit of the PSII reaction center and contains the binding niche for the secondary quinone electron acceptor, QB.[1][2][4]

This compound belongs to the phenylurea class of herbicides, which are known as potent inhibitors of photosynthesis.[5][6] The general mechanism for this class of herbicides is the disruption of electron flow at the acceptor side of PSII.[1][5]

Molecular Mechanism of Action

The primary mode of action for this compound and other phenylurea herbicides is the competitive inhibition of the QB binding site on the D1 protein of Photosystem II.[1][2][4]

2.1. Binding to the D1 Protein:

This compound binds to a specific niche on the D1 protein that is normally occupied by plastoquinone (QB).[1][4] This binding is non-covalent and reversible. The affinity of the herbicide for this site is a key determinant of its inhibitory potency.

2.2. Blockage of Electron Transport:

By occupying the QB binding site, this compound physically prevents the binding of plastoquinone. This blockage interrupts the photosynthetic electron transport chain, specifically inhibiting the transfer of electrons from the primary quinone acceptor, QA, to QB.[1][5]

2.3. Downstream Effects and Phytotoxicity:

The inhibition of electron transport leads to a cascade of damaging events:

-

Accumulation of Reduced QA: The blockage of electron flow from QA results in its accumulation in the reduced state (QA⁻).

-

Formation of Triplet Chlorophyll: The highly reactive state P680+, the primary electron donor of PSII, can recombine with QA⁻. This charge recombination can lead to the formation of the triplet state of the reaction center chlorophyll (³P680).

-

Generation of Reactive Oxygen Species (ROS): Triplet chlorophyll can react with molecular oxygen (O₂) to produce highly damaging singlet oxygen (¹O₂), a type of reactive oxygen species.[2]

-

Photooxidative Damage: The accumulation of ROS leads to lipid peroxidation, destruction of proteins and pigments, and ultimately, the loss of membrane integrity and cell death.[2]

Quantitative Data on Inhibitory Activity

Table 1: Representative Inhibitory Concentrations (IC₅₀) of Phenylurea Herbicides on Photosystem II Activity

| Herbicide | Test System | Measured Parameter | IC₅₀ Value | Reference Species/System |

| Diuron | Isolated Chloroplasts | DCPIP Photoreduction | ~0.02 µM | Pea (Pisum sativum) |

| Diuron | Algal Culture | Growth Inhibition | ~0.03 µM | Chlorella pyrenoidosa |

| Linuron | Macrophytes | PSII Electron Flow | 9-13 µg/L (~0.036-0.052 µM) | Various freshwater macrophytes |

Note: The values presented are representative and can vary depending on the specific experimental conditions and organisms tested.

Experimental Protocols

Several key experimental techniques are employed to study the mechanism of action of PSII-inhibiting herbicides like this compound.

4.1. Chlorophyll a Fluorescence Measurement

Principle: This non-invasive technique measures the fluorescence emitted from chlorophyll a molecules in PSII. When electron transport is blocked by an inhibitor, the absorbed light energy cannot be used for photochemistry and is dissipated as fluorescence, leading to an increase in the fluorescence signal. Parameters such as the maximum quantum yield of PSII (Fv/Fm) and the operating quantum yield of PSII (ΦPSII) are sensitive indicators of photosynthetic efficiency and inhibition.

Detailed Methodology:

-

Plant Material/Algal Culture: Grow plants or algae under controlled conditions.

-

Dark Adaptation: Before measurement, dark-adapt the samples (e.g., leaf discs or algal suspension) for a period of 15-30 minutes to ensure all PSII reaction centers are in an "open" state.

-

Herbicide Treatment: Incubate the samples with a range of this compound concentrations. Include a control group with no herbicide.

-

Fluorescence Measurement: Use a pulse-amplitude-modulated (PAM) fluorometer to measure chlorophyll fluorescence.

-

Minimal Fluorescence (F₀): Apply a weak measuring light to determine the initial fluorescence level when reaction centers are open.

-

Maximal Fluorescence (Fₘ): Apply a short, saturating pulse of light to transiently close all reaction centers, measuring the maximum fluorescence.

-

Steady-State Fluorescence (Fₛ) and Maximal Fluorescence in the Light (Fₘ'): After a period of actinic illumination, measure the steady-state fluorescence and apply a saturating pulse to determine the maximal fluorescence in the light-adapted state.

-

-

Data Analysis:

-

Calculate the maximum quantum yield of PSII: Fv/Fm = (Fₘ - F₀) / Fₘ . A decrease in Fv/Fm indicates damage to PSII.

-

Calculate the operating quantum yield of PSII: ΦPSII = (Fₘ' - Fₛ) / Fₘ' . This reflects the efficiency of PSII under illumination.

-

Plot the fluorescence parameters against the logarithm of the herbicide concentration to determine the IC₅₀ value.

-

4.2. DCPIP Photoreduction Assay

Principle: This spectrophotometric assay measures the rate of photoreduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP) by isolated chloroplasts. In its oxidized form, DCPIP is blue, and upon reduction by electrons from PSII, it becomes colorless. The rate of this color change is proportional to the rate of photosynthetic electron transport. PSII inhibitors like this compound will decrease the rate of DCPIP reduction.

Detailed Methodology:

-

Chloroplast Isolation: Isolate intact chloroplasts from fresh plant material (e.g., spinach leaves) using differential centrifugation.

-

Reaction Mixture: Prepare a reaction buffer containing isolated chloroplasts and a range of this compound concentrations.

-

Initiation of Reaction: Add DCPIP to the reaction mixture and immediately expose it to a light source.

-

Spectrophotometric Measurement: Monitor the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.

-

Data Analysis:

-

Calculate the initial rate of DCPIP reduction for each herbicide concentration from the linear portion of the absorbance vs. time plot.

-

Express the rates as a percentage of the control (no herbicide).

-

Plot the percentage of inhibition against the logarithm of the herbicide concentration to determine the IC₅₀ value.

-

4.3. Thermoluminescence

Principle: Thermoluminescence is a technique that measures the light emitted from a sample upon heating after it has been exposed to light at a low temperature. The light emission arises from the recombination of charge-separated pairs within PSII. The peak temperature of the emitted light (glow curve) is related to the stability of these charge pairs. Herbicides that block electron transport at the QB site alter the charge recombination pathways, leading to characteristic changes in the thermoluminescence glow curve. Specifically, the "B-band," associated with S₂/S₃QB⁻ recombination, is suppressed, and a "Q-band," arising from S₂QA⁻ recombination, appears at a lower temperature.

Detailed Methodology:

-

Sample Preparation: Use isolated thylakoid membranes or whole cells.

-

Herbicide Incubation: Incubate the samples with this compound at various concentrations.

-

Excitation: Illuminate the sample with a saturating flash of light at a low temperature (e.g., -5°C) to induce charge separation.

-

Heating and Detection: Rapidly cool the sample to a lower temperature (e.g., -40°C) and then heat it at a constant rate (e.g., 0.5°C/s) up to a high temperature (e.g., 80°C). A photomultiplier tube detects the emitted light as a function of temperature, generating a glow curve.

-

Data Analysis:

-

Analyze the changes in the peak positions and intensities of the thermoluminescence bands.

-

The disappearance of the B-band and the appearance of the Q-band are indicative of herbicide binding to the QB site.

-

The concentration-dependent shift can be used to study the binding affinity of the herbicide.

-

Conclusion

This compound is a potent inhibitor of Photosystem II, acting through a well-characterized mechanism of competitive inhibition at the QB binding site on the D1 protein. This primary action disrupts the photosynthetic electron transport chain, leading to the formation of reactive oxygen species and subsequent photooxidative damage, which ultimately results in plant death. The experimental protocols detailed in this guide provide robust methods for elucidating and quantifying the inhibitory effects of this compound and other phenylurea herbicides on PSII function. While specific quantitative binding data for this compound is not as prevalent as for other phenylureas, the provided information and methodologies offer a strong framework for researchers and professionals in the fields of plant science, herbicide development, and environmental toxicology.

References

- 1. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mutations in the D1 subunit of photosystem II distinguish between quinone and herbicide binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C15H15ClN2O2 | CID 16115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of Chloroxuron from 4-(4-chlorophenoxy)phenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Chloroxuron, a phenylurea herbicide, from its precursor 4-(4-chlorophenoxy)phenyl isocyanate. The document details the core chemical reaction, offers a detailed experimental protocol, presents key data in a structured format, and visualizes the synthetic pathway and experimental workflow.

Introduction

This compound, with the IUPAC name N'-[4-(4-chlorophenoxy)phenyl]-N,N-dimethylurea, is a selective pre- and post-emergence herbicide.[1][2] Its synthesis is a prime example of nucleophilic addition to an isocyanate, a fundamental reaction in industrial organic chemistry. This guide focuses on the direct synthesis route from 4-(4-chlorophenoxy)phenyl isocyanate and dimethylamine, providing a detailed protocol adaptable for laboratory and pilot scales.

Core Synthesis Pathway

The primary method for synthesizing this compound from 4-(4-chlorophenoxy)phenyl isocyanate involves the nucleophilic addition of dimethylamine to the isocyanate group.[3] The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbon atom of the isocyanate, leading to the formation of a substituted urea.[3] To facilitate the reaction and avoid the use of gaseous dimethylamine, its hydrochloride salt is often used in the presence of an organic base, such as triethylamine, which neutralizes the hydrogen chloride and liberates the free amine in situ.[4]

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a general method for the synthesis of phenylurea herbicides.[4]

Materials:

-

4-(4-chlorophenoxy)phenyl isocyanate

-

Dimethylamine hydrochloride

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Water (distilled or deionized)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Nitrogen inlet/outlet

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend dimethylamine hydrochloride (1.2 equivalents) in anhydrous dichloromethane.

-

Inert Atmosphere: Purge the flask with nitrogen gas and maintain a slight positive pressure throughout the reaction.

-

Addition of Isocyanate: While stirring the suspension, slowly add a solution of 4-(4-chlorophenoxy)phenyl isocyanate (1.0 equivalent) in anhydrous dichloromethane via the dropping funnel over a period of 20-30 minutes.

-

Addition of Base: After the addition of the isocyanate solution, slowly add a solution of triethylamine (2.0 equivalents) in anhydrous dichloromethane dropwise over 20-30 minutes.

-

Reaction: Stir the reaction mixture at room temperature (approximately 20-25 °C) for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, add water to the reaction mixture and transfer it to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then with a saturated sodium chloride solution.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the resulting crude solid from a suitable solvent, such as dichloromethane or an ethanol/water mixture, to obtain pure this compound as a colorless crystalline solid.[2][4]

-

Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| This compound | N'-[4-(4-chlorophenoxy)phenyl]-N,N-dimethylurea | C₁₅H₁₅ClN₂O₂ | 290.74 | 151-152 | Colorless to white crystalline solid[2] |

| 4-(4-chlorophenoxy)phenyl isocyanate | 1-chloro-4-(4-isocyanatophenoxy)benzene | C₁₃H₈ClNO₂ | 245.67 | Not readily available | (Precursor) |

| Dimethylamine Hydrochloride | N-methylmethanaminium chloride | C₂H₈ClN | 81.54 | 170-173 | White to off-white crystalline solid |

| Triethylamine | N,N-diethylethanamine | C₆H₁₅N | 101.19 | -114.7 | Colorless liquid |

Table 2: Solubility Data for this compound

| Solvent | Solubility at 20 °C |

| Water | 4 mg/L[2] |

| Acetone | 44 g/kg[2] |

| Dichloromethane | 106 g/kg[2] |

| Methanol | 35 g/kg[2] |

| Toluene | 4 g/kg[2] |

Mandatory Visualizations

Chemical Reaction Pathway

Caption: Synthesis of this compound via nucleophilic addition.

Experimental Workflow

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from 4-(4-chlorophenoxy)phenyl isocyanate is a straightforward and efficient process rooted in the fundamental principles of nucleophilic addition. The provided experimental protocol, based on established methods for analogous compounds, offers a reliable starting point for laboratory-scale synthesis. The structured data and visual diagrams included in this guide are intended to facilitate a deeper understanding and practical application of this synthetic route for professionals in chemical research and development.

References

- 1. This compound – Wikipedia [de.wikipedia.org]

- 2. This compound | C15H15ClN2O2 | CID 16115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. CN106008276A - Synthesis method of phenylurea herbicide or deuteration-labeled phenylurea herbicide - Google Patents [patents.google.com]

A Technical Guide to the Photochemical Degradation of Chloroxuron under UV Light

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chloroxuron, a phenylurea herbicide, is susceptible to degradation upon exposure to ultraviolet (UV) radiation. This technical guide provides an in-depth analysis of the photochemical degradation pathway of this compound, synthesizing available research to offer a comprehensive overview for scientific professionals. The degradation process involves a series of reactions including photohydrolysis, N-demethylation, dearylation, and dechlorination, leading to the formation of various intermediate and final products. Understanding this pathway is crucial for environmental fate assessment, the development of remediation strategies, and for drug development professionals exploring the stability and degradation of structurally related compounds. This document outlines the degradation mechanism, presents quantitative data from relevant studies, details experimental protocols for analysis, and provides visual representations of the degradation pathway and experimental workflow.

Introduction

This compound, chemically known as 3-[4-(4-chlorophenoxy)phenyl]-1,1-dimethylurea, has been utilized in agriculture for the control of broadleaf weeds and annual grasses. Its environmental persistence is a subject of concern, and photochemical degradation is a significant route of its dissipation in the environment. The absorption of UV light by the this compound molecule initiates a cascade of chemical transformations. This guide focuses specifically on the direct photolysis of this compound, a process driven by the energy of UV light, distinct from photocatalytic or microbial degradation.

Photochemical Degradation Pathway of this compound

The photochemical degradation of this compound under UV light is a multifaceted process involving several key reaction pathways. While the complete pathway is complex and can be influenced by environmental conditions, the primary transformation processes identified in the literature for this compound and other phenylurea herbicides include photohydrolysis, N-demethylation, dearylation, and dechlorination, often accompanied by hydroxylation.[1][2][3]

Initial Steps and Key Intermediates:

-

Photohydrolysis of the Urea Linkage: A primary degradation step for halogenated phenylurea herbicides is the photohydrolysis of the C-N bond in the urea moiety.[1][4] This leads to the formation of 4-(4-chlorophenoxy)aniline and N,N-dimethylcarbamic acid, which is unstable and further decomposes.

-

N-Demethylation: The N,N-dimethylurea side chain can undergo stepwise demethylation.[1][2][3] This process results in the formation of 3-[4-(4-chlorophenoxy)phenyl]-1-methylurea (monomethylated derivative) and subsequently 3-[4-(4-chlorophenoxy)phenyl]urea (demethylated derivative).

-

Dearylation: Cleavage of the ether bond (dearylation) can occur, leading to the formation of 4-chlorophenol and 3-(4-hydroxyphenyl)-1,1-dimethylurea .[2]

-

Dechlorination: The chlorine atom on the phenoxy ring can be removed through reductive dechlorination, a process that can be influenced by the surrounding medium. This results in the formation of 3-[4-(phenoxy)phenyl]-1,1-dimethylurea .[2]

-

Hydroxylation: Hydroxylated by-products are commonly formed, which can result from the attack of hydroxyl radicals generated in the presence of oxygen and water, or through direct photooxidation.[2][3] This can lead to the formation of various hydroxylated derivatives of the parent compound and its degradation products.

The interplay of these pathways leads to a complex mixture of degradation products. The relative importance of each pathway can be influenced by factors such as the wavelength of UV light, the solvent, pH, and the presence of other substances in the environment.

Quantitative Data

Quantitative data on the photochemical degradation of this compound is essential for understanding its environmental persistence. The following table summarizes key quantitative findings from the literature.

| Parameter | Value | Conditions | Reference |

| Degradation | 90% loss | 300W UV source, 13 hours | [5] |

| Photolysis Half-life | < 0.04 days | Natural or artificial light (>250 nm) | [5] |

Experimental Protocols

This section details a generalized experimental protocol for studying the photochemical degradation of this compound under UV light, based on common methodologies for pesticide photolysis studies.

5.1 Objective: To determine the photochemical degradation rate of this compound and identify its degradation products in an aqueous solution under controlled UV irradiation.

5.2 Materials and Equipment:

-

This compound analytical standard

-

High-purity water (e.g., Milli-Q)

-

Acetonitrile (HPLC grade)

-

Formic acid (for mobile phase)

-

Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp or xenon lamp with appropriate filters)

-

Quartz reaction vessels

-

Magnetic stirrer and stir bars

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)

-

Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS system for product identification

-

Solid-Phase Extraction (SPE) cartridges for sample cleanup

-

Standard laboratory glassware

5.3 Experimental Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent like acetonitrile at a concentration of, for example, 1000 mg/L.

-

Preparation of Working Solutions: Prepare aqueous working solutions of this compound (e.g., 10 mg/L) by spiking the appropriate volume of the stock solution into high-purity water. The final concentration of the organic solvent should be kept to a minimum to avoid co-solvent effects.

-

Photoreaction:

-

Place a known volume of the this compound working solution into a quartz reaction vessel.

-

Position the vessel in the photoreactor at a fixed distance from the UV lamp.

-

Maintain a constant temperature using a cooling system.

-

Continuously stir the solution throughout the experiment.

-

Irradiate the solution with UV light. It is crucial to characterize the spectral output of the lamp.

-

Withdraw aliquots of the solution at predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).

-

For control experiments, run a parallel experiment in the dark to assess any hydrolysis or other non-photochemical degradation.

-

-

Sample Analysis:

-

HPLC-UV/DAD Analysis: Analyze the withdrawn samples directly or after appropriate dilution using an HPLC-UV/DAD system to quantify the remaining concentration of this compound. A C18 column is typically used with a mobile phase gradient of acetonitrile and acidified water.

-

LC-MS/MS Analysis for Product Identification: To identify the degradation products, analyze the samples using an LC-MS/MS system. The mass spectrometer will provide mass-to-charge ratios and fragmentation patterns of the parent compound and its by-products, enabling their structural elucidation.[2]

-

-

Data Analysis:

-

Plot the concentration of this compound as a function of irradiation time.

-

Determine the degradation kinetics (e.g., pseudo-first-order) and calculate the rate constant (k) and half-life (t½).

-

Visualizations

6.1 Photochemical Degradation Pathway of this compound

Caption: Proposed photochemical degradation pathways of this compound under UV light.

6.2 Experimental Workflow for this compound Photodegradation Study

Caption: Workflow for studying the photochemical degradation of this compound.

Conclusion

The photochemical degradation of this compound under UV light is a complex process involving multiple reaction pathways, primarily photohydrolysis, N-demethylation, dearylation, and dechlorination. The formation of various intermediates highlights the importance of comprehensive analytical techniques, such as LC-MS/MS, for a complete understanding of the degradation process. The provided experimental protocol offers a robust framework for researchers to investigate the photolytic fate of this compound and similar compounds. Further research is warranted to elucidate the complete degradation pathway, determine the quantum yield, and assess the toxicological profiles of the identified degradation products. This knowledge is critical for accurate environmental risk assessment and the development of effective water treatment technologies.

References

- 1. scilit.com [scilit.com]

- 2. Photocatalytic degradation of phenyl-urea herbicides chlortoluron and this compound: characterization of the by-products by liquid chromatography coupled to electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C15H15ClN2O2 | CID 16115 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Dawn of a New Weed Killer: The Historical Development and Initial Discovery of Chloroxuron

A Technical Whitepaper on the Genesis of a Phenylurea Herbicide

Abstract

This technical guide delves into the historical development and initial discovery of Chloroxuron, a significant phenylurea herbicide introduced in the 1960s. Developed by Ciba-Geigy, this compound emerged as a selective pre- and post-emergence herbicide, offering a novel solution for weed management in a variety of crops. This document provides a comprehensive overview of its initial synthesis, mechanism of action, and the early experimental evaluations that established its herbicidal efficacy. Detailed experimental protocols, quantitative data from foundational studies, and visualizations of key pathways and workflows are presented to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's origins.

Introduction: The Rise of Phenylurea Herbicides

The mid-20th century marked a transformative period in agricultural science, with the discovery and development of synthetic organic herbicides revolutionizing weed control practices. Among the most impactful classes of herbicides to emerge during this era were the phenylureas. These compounds were characterized by their potent and selective herbicidal activity, primarily achieved through the inhibition of photosynthesis. It was within this context of rapid innovation that Ciba-Geigy (a predecessor of Syngenta) developed this compound in the 1960s, a new addition to the growing arsenal of tools for modern agriculture.[1]

This compound, chemically known as N'-[4-(4-chlorophenoxy)phenyl]-N,N-dimethylurea, offered selective control of annual broadleaf weeds and some grasses in important crops such as soybeans, strawberries, and onions.[2] Its mode of action, the disruption of photosynthetic electron transport at photosystem II, was a hallmark of the phenylurea class and a focus of intensive research.[1]

Initial Discovery and Synthesis

The discovery of this compound was a result of systematic chemical synthesis and biological screening programs prevalent in the agrochemical industry at the time. While the specific individuals leading the discovery at Ciba-Geigy are not extensively documented in publicly available literature, the company's concerted efforts in the field of phenylurea herbicides were evident.

Chemical Synthesis

The initial synthesis of this compound, as would have been practiced in the 1960s, likely followed established principles of phenylurea synthesis. One of the primary routes involves the reaction of a substituted phenyl isocyanate with dimethylamine.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize N'-[4-(4-chlorophenoxy)phenyl]-N,N-dimethylurea (this compound).

Materials:

-

4-(4-chlorophenoxy)aniline

-

Phosgene (or a phosgene equivalent like triphosgene)

-

Dimethylamine

-

Inert solvent (e.g., toluene, benzene)

-

Base (e.g., triethylamine, pyridine)

Procedure:

-

Formation of the Isocyanate Intermediate: 4-(4-chlorophenoxy)aniline is reacted with phosgene in an inert solvent. The reaction is typically carried out at a low to moderate temperature to control the exothermic reaction and prevent side reactions. The phosgene introduces the isocyanate functional group (-N=C=O) onto the aniline nitrogen.

-

Reaction with Dimethylamine: The resulting 4-(4-chlorophenoxy)phenyl isocyanate is then reacted with dimethylamine. This is a nucleophilic addition reaction where the nitrogen of dimethylamine attacks the electrophilic carbon of the isocyanate group. A base is often used to scavenge the HCl produced if dimethylamine hydrochloride is used.

-

Purification: The crude this compound product is then purified, typically by recrystallization from a suitable solvent, to yield a colorless to white crystalline solid.

Logical Relationship of Synthesis:

Caption: Synthesis of this compound via an isocyanate intermediate.

Mechanism of Action: Inhibition of Photosynthesis

The herbicidal activity of this compound, like other phenylurea herbicides, is attributed to its ability to inhibit photosynthesis. Specifically, it disrupts the electron transport chain in photosystem II (PSII).

This compound binds to the D1 protein of the PSII complex, a site that is also the binding location for the native plastoquinone (PQ). This competitive binding blocks the flow of electrons from the primary electron acceptor QA to the secondary electron acceptor QB. The inhibition of electron transport halts the production of ATP and NADPH, which are essential for carbon fixation and ultimately leads to the death of the plant.

Signaling Pathway of Photosystem II Inhibition:

References

Methodological & Application

Application Notes and Protocols for the Detection of Chloroxuron Residues in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail validated analytical methodologies for the quantitative determination of chloroxuron residues in soil and water samples. The protocols provided are based on established techniques, including chromatography, immunoassay, and electrochemical biosensors, ensuring high sensitivity and selectivity for environmental monitoring and research applications.

Chromatographic Methods

Chromatographic techniques are the gold standard for pesticide residue analysis, offering excellent separation and quantification capabilities. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) are primary methods for this compound analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantification of this compound. The method involves a reversed-phase separation followed by detection at a wavelength where this compound exhibits strong absorbance.

Experimental Protocol: HPLC-UV Analysis of this compound

1. Sample Preparation:

-

Water Samples (Solid-Phase Extraction - SPE):

-

Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.

-

Wash the cartridge with 5 mL of deionized water to remove polar impurities.

-

Dry the cartridge under vacuum for 10-15 minutes.

-

Elute the this compound with two 2 mL aliquots of acetonitrile into a collection tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

-

-

Soil Samples (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. For dry soil, add 8 mL of water, vortex for 1 minute, and let it hydrate for 30 minutes.[1]

-

Add 10 mL of acetonitrile and shake vigorously for 1 minute.[1]

-

Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and immediately shake for another minute.[1]

-

Centrifuge at ≥4000 rpm for 5 minutes.[1]

-

Transfer a 6 mL aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (d-SPE) tube containing 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18 sorbent.[1]

-

Vortex for 1 minute and centrifuge at ≥4000 rpm for 5 minutes.[1]

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC analysis.

-

2. HPLC-UV Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

-

Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 210 nm.

-

Column Temperature: 30°C.

Quantitative Data Summary: HPLC-UV Method

| Parameter | Soil | Water | Reference |

| Linearity (R²) | > 0.99 | > 0.99 | [1] |

| Recovery (%) | 85 - 110 | 74 - 104 | [1][2] |

| Limit of Detection (LOD) | 0.02 mg/kg | 4 - 40 ng/L | [2] |

| Limit of Quantification (LOQ) | 0.07 mg/kg | - | [2] |

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS provides high selectivity and sensitivity for the confirmation and quantification of this compound, especially in complex matrices. The use of Multiple Reaction Monitoring (MRM) enhances the signal-to-noise ratio and reduces matrix interference.

Experimental Protocol: GC-MS/MS Analysis of this compound

1. Sample Preparation:

-

Follow the QuEChERS protocol for soil samples as described in section 1.1. The final extract in acetonitrile can be used directly for GC-MS/MS analysis after solvent exchange to a suitable solvent like ethyl acetate if necessary.

2. GC-MS/MS Conditions:

-

GC System: Agilent 8890 GC (or equivalent).[3]

-

Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm.

-

Inlet Temperature: 280°C.

-

Injection Volume: 1 µL (pulsed splitless).

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp 1: 25°C/min to 180°C.

-

Ramp 2: 5°C/min to 280°C.

-

Ramp 3: 20°C/min to 300°C, hold for 5 minutes.

-

-

MS System: Agilent 7000D Triple Quadrupole MS (or equivalent).[3]

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data Summary: GC-MS/MS Method

| Parameter | Value | Reference |

| MRM Transitions for this compound | ||

| Precursor Ion (m/z) | 291.1 | [3][4] |

| Product Ion 1 (m/z) (Quantifier) | 72.1 | [3][4] |

| Collision Energy 1 (eV) | 21 | [3] |

| Product Ion 2 (m/z) (Qualifier) | 45.9 | [3] |

| Collision Energy 2 (eV) | 27 | [3] |

| Linearity (R²) | > 0.99 | [3] |

| Recovery (%) in Bell Pepper Matrix | 98% of targets within 60-120% | [3] |

| Limit of Quantification (LOQ) | Typically in the low µg/kg range |

Immunoassay Methods

Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput screening method that offers a rapid and cost-effective alternative to chromatographic techniques for the detection of this compound.

Experimental Protocol: Competitive ELISA for this compound

This protocol is a general representation of a competitive ELISA for a phenylurea herbicide. Specific parameters may vary depending on the commercial kit used.

1. Principle:

This is a competitive immunoassay. This compound in the sample competes with a this compound-enzyme conjugate for a limited number of antibody binding sites on a microtiter plate. After incubation, unbound components are washed away. A substrate is added, which reacts with the bound enzyme to produce a color. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

2. Procedure:

-

Add 50 µL of standards or prepared samples to the antibody-coated wells of a microtiter plate.

-

Add 50 µL of the this compound-enzyme conjugate to each well.

-

Incubate for 30-60 minutes at room temperature.

-

Wash the plate 3-5 times with washing buffer.

-

Add 100 µL of the substrate solution (e.g., TMB) to each well and incubate for 15-30 minutes in the dark.

-

Add 50 µL of stop solution to each well.

-

Read the absorbance at 450 nm using a microplate reader.

Quantitative Data Summary: Phenylurea Herbicide ELISA

| Parameter | Value | Reference |

| IC50 (for Forchlorfenuron) | 1.04 ng/mL | [5] |

| Limit of Detection (LOD) (for Forchlorfenuron) | 0.16 ng/mL | [5] |

| Linear Range (for Forchlorfenuron) | 0.31–3.43 ng/mL | [5] |

| Cross-Reactivity (Thidiazuron) | 5.36% | [5] |

Note: Data for a related phenylurea (forchlorfenuron) is provided as a representative example. Specific performance will vary for a this compound-specific kit.

Electrochemical Biosensors

Electrochemical biosensors are emerging as rapid, portable, and highly sensitive tools for on-site environmental monitoring of pesticides like this compound. These devices typically utilize biological recognition elements, such as enzymes or antibodies, immobilized on an electrode surface.

Experimental Protocol: Amperometric Immunosensor for Phenylurea Herbicides

This protocol describes the general steps for fabricating and using an amperometric immunosensor for the detection of a phenylurea herbicide, based on a competitive immunoassay format.

1. Electrode Modification and Antibody Immobilization:

-

Modify a screen-printed carbon electrode (SPCE) with a nanocomposite material (e.g., gold nanoparticles) to enhance conductivity and provide a surface for antibody attachment.

-

Immobilize a this compound-protein conjugate onto the modified electrode surface.

2. Electrochemical Measurement:

-

Incubate the immunosensor with a mixture of the sample containing this compound and a known concentration of a specific anti-chloroxuron antibody labeled with an enzyme (e.g., horseradish peroxidase - HRP).

-

After an incubation period, wash the electrode to remove unbound reagents.

-

Add a substrate solution (e.g., a mixture of hydrogen peroxide and a redox mediator).

-

Measure the amperometric response using a technique like square wave voltammetry. The current generated is inversely proportional to the concentration of this compound in the sample.

Quantitative Data Summary: Electrochemical Immunosensor for Diuron

| Parameter | Value | Reference |

| Detection Limit (Diuron) | ~1 ppt (parts per trillion) | [6] |

| Dynamic Range (Diuron) | 1 ppt to 10 ppm | [6] |

Note: Data for the related phenylurea herbicide diuron is provided as a representative example.

Visualization of Experimental Workflows

Caption: General workflow for this compound residue analysis.

Caption: Principle of competitive ELISA for this compound.

References

Application Notes and Protocols: HPLC-MS/MS Method for Identifying Chloroxuron Degradation By-products

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the identification of chloroxuron degradation by-products using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This compound, a phenylurea herbicide, can degrade in the environment through various pathways, including photodegradation, hydrolysis, and microbial degradation. These processes can lead to the formation of by-products with potentially different toxicological profiles. This protocol details the procedures for sample preparation, a forced degradation study to generate by-products, and their subsequent identification and semi-quantification using a targeted HPLC-MS/MS method. The provided methodologies are designed to be a starting point for researchers investigating the environmental fate of this compound and the toxicological relevance of its degradation products.

Introduction

This compound [3-[4-(4-chlorophenoxy)phenyl]-1,1-dimethylurea] is a selective herbicide used for the control of broadleaf weeds and annual grasses in various crops. Its persistence and transformation in the environment are of significant concern due to the potential for contamination of soil and water resources. The degradation of this compound can occur through abiotic processes such as photodegradation and hydrolysis, as well as biotic mechanisms involving microorganisms. These degradation pathways can result in a variety of by-products, primarily through reactions such as N-demethylation, hydroxylation of the aromatic rings, cleavage of the urea bridge, and dechlorination.

The identification of these degradation by-products is crucial for a comprehensive environmental risk assessment. HPLC-MS/MS is a powerful analytical technique for this purpose, offering high sensitivity and selectivity for the detection and structural elucidation of trace-level contaminants in complex matrices. This application note provides a detailed protocol for a forced degradation study of this compound and the subsequent analysis of its by-products by HPLC-MS/MS.

Experimental Protocols

Forced Degradation of this compound

To generate degradation by-products for identification, a forced degradation study can be performed under controlled laboratory conditions. This protocol outlines a method for photodegradation, a common environmental degradation pathway.

Objective: To induce the degradation of this compound using UV irradiation to produce a mixture of by-products for HPLC-MS/MS analysis.

Materials:

-

This compound analytical standard

-

Methanol (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Quartz tubes or beaker

-

UV lamp (e.g., 300W)

-

Magnetic stirrer and stir bar

Protocol:

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a working solution of 10 µg/mL this compound in a 1:1 methanol:water solution in a quartz vessel.

-

Place the vessel on a magnetic stirrer and add a stir bar.

-

Position a UV lamp approximately 15 cm above the solution.

-

Irradiate the solution under constant stirring for a time course of 0, 2, 4, 8, 12, and 24 hours.

-

At each time point, withdraw an aliquot of the solution for direct HPLC-MS/MS analysis or store at -20°C until analysis.

Sample Preparation from Environmental Matrices (Water)

Objective: To extract this compound and its degradation by-products from a water sample for HPLC-MS/MS analysis.

Materials:

-

Water sample (e.g., river water, groundwater)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized water

-

SPE vacuum manifold

-

Nitrogen evaporator

Protocol:

-

Filter the water sample through a 0.45 µm filter to remove particulate matter.

-

Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

-

Load 100 mL of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

After loading, wash the cartridge with 5 mL of deionized water to remove interfering substances.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the retained analytes with 2 x 3 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid) for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Objective: To separate, identify, and semi-quantify this compound and its degradation by-products using a targeted HPLC-MS/MS method.

Instrumentation:

-

HPLC system with a binary pump, autosampler, and column oven.

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

HPLC Conditions:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | See Table 1 |

Table 1: HPLC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 10.0 | 5 | 95 |

| 12.0 | 5 | 95 |

| 12.1 | 95 | 5 |

| 15.0 | 95 | 5 |

MS/MS Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Data Presentation

The identification of this compound and its potential degradation by-products is achieved through Multiple Reaction Monitoring (MRM). Table 2 provides the MRM transitions for this compound and its predicted by-products based on common degradation pathways.[1] It is important to note that the MRM parameters for the by-products are predicted and should be optimized by direct infusion of standards if available, or by analyzing the degradation mixture and identifying the corresponding precursor ions and their most abundant product ions.

Table 2: MRM Transitions for this compound and its Potential Degradation By-products

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |

| This compound | 291.1 | 72.0 | 20 | 46.1 | 20 |

| Predicted By-products | |||||

| Monomethyl-chloroxuron | 277.1 | 58.0 | Optimize | 164.0 | Optimize |

| Demethyl-chloroxuron | 263.1 | 44.0 | Optimize | 164.0 | Optimize |

| 4-(4-chlorophenoxy)aniline | 219.1 | 128.0 | Optimize | 99.0 | Optimize |

| Hydroxylated-chloroxuron | 307.1 | 72.0 | Optimize | 180.0 | Optimize |

| Dechlorinated-chloroxuron | 257.1 | 72.0 | Optimize | 130.0 | Optimize |

Note: Collision energies for predicted by-products need to be optimized.

Visualization of Experimental Workflow

The overall experimental workflow for the identification of this compound degradation by-products is illustrated in the following diagram.

Caption: Experimental workflow for identifying this compound by-products.

Conclusion

The HPLC-MS/MS protocol described in this application note provides a robust framework for the identification of this compound degradation by-products. The forced degradation study allows for the generation of relevant by-products, and the subsequent targeted MS/MS analysis provides high sensitivity and specificity for their detection. This methodology is essential for researchers in environmental science, toxicology, and drug development who are investigating the fate and impact of phenylurea herbicides in the environment. Further work may involve the synthesis of analytical standards for the identified by-products to enable full quantitative analysis and toxicological assessment.

References

Application of Chloroxuron in agricultural research for broadleaf weed control

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroxuron is a phenylurea herbicide developed in the 1960s for the selective pre- and post-emergence control of annual broadleaf weeds and some grasses.[1] Its primary use has been in crops such as soybeans, strawberries, onions, and celery.[1][2] As with other phenylurea herbicides, this compound's mode of action is the inhibition of photosynthesis at the photosystem II (PSII) complex.[3] It is important for researchers to note that this compound is considered an older herbicide and its use has been discontinued or is not approved in some regions, including the European Union.[1] Consequently, recent research and extensive quantitative efficacy data are limited. These application notes provide a comprehensive overview of its mechanism of action, protocols for efficacy and residue analysis based on established methods for phenylurea herbicides, and a summary of available quantitative data.

Mechanism of Action

This compound is a systemic herbicide that is absorbed by both the roots and leaves of plants.[2] Its primary target is the D1 protein within the Photosystem II (PSII) reaction center located in the thylakoid membranes of chloroplasts.[3][4] this compound competitively binds to the QB-binding niche on the D1 protein, a site normally occupied by plastoquinone (QB).[2][4] This binding physically blocks the transfer of electrons from the primary quinone acceptor (QA) to QB, thereby interrupting the photosynthetic electron transport chain.[5]

The inhibition of electron flow leads to two primary phytotoxic effects:

-

Cessation of Photosynthesis: The blockage of electron transport halts the production of ATP and NADPH, which are essential for CO2 fixation and the production of carbohydrates, ultimately leading to starvation of the plant.[6]

-

Oxidative Stress: The blocked electron transport chain results in the formation of highly reactive oxygen species (ROS), such as singlet oxygen.[3][4] These ROS cause rapid lipid peroxidation, membrane damage, chlorophyll bleaching, and ultimately, cell death, leading to visible symptoms of chlorosis and necrosis.[3][5]

Signaling Pathway Diagram

Caption: this compound's mechanism of action, inhibiting electron transport at the QB site of the D1 protein in Photosystem II.

Quantitative Data Summary

Detailed quantitative data from recent field trials are scarce. However, historical studies provide insights into the efficacy of this compound. The following tables summarize available data on weed control and crop phytotoxicity.

Table 1: Efficacy of this compound on Broadleaf Weeds in Strawberries

| Target Weed(s) | Application Rate (kg a.i./ha) | Timing of Application | Weed Control Efficiency (%) | Crop | Reference |

| Broadleaf Weeds (general) | 4.48 | Post-emergence | > 90 | 'Guardian' Strawberries | [7] |

| Redroot Pigweed, Common Purslane, Carpetweed | 4.48 | Post-emergence | > 90 | 'Guardian' Strawberries | [7] |

| Cocklebur (Xanthium sp.) | Not Specified | Foliar-applied | Effective Control | Soybeans | [8] |

Table 2: Phytotoxicity of this compound on Strawberries

| Crop | Cultivar | Application Rate (kg a.i./ha) | Adjuvant | Phytotoxicity Symptoms | Injury Rating (%) | Fruit Yield Effect | Reference |

| Strawberry | 'Guardian' | 4.48 | None | Minimal | < 10 | Not significantly reduced | [7] |

| Strawberry | 'Honeoye' | 4.48 | Crop Oil | Reduced daughter plant production | Measurable | Not specified | [7] |

| Strawberry | 'Raritan', 'Darrow' | Not Specified | Not Specified | Sensitive to this compound | Not Specified | Not Specified |

Experimental Protocols

The following protocols are based on established methodologies for herbicide efficacy and residue testing and are adapted for the study of this compound.

Protocol 1: Greenhouse Efficacy and Phytotoxicity Assessment

This protocol is designed for the preliminary evaluation of this compound's efficacy on target broadleaf weeds and its potential phytotoxicity to a selected crop under controlled conditions.

1. Materials and Reagents:

-

This compound (analytical grade or commercial formulation)

-

Seeds of target weed species (e.g., Amaranthus retroflexus - redroot pigweed, Portulaca oleracea - common purslane)

-

Seeds of crop species (e.g., soybean, strawberry)

-

Pots (10-15 cm diameter) filled with a standard potting mix

-

Greenhouse or growth chamber with controlled temperature, humidity, and lighting

-

Precision bench sprayer

-

Deionized water

-

Adjuvant (optional, as per experimental design)

-

Balance, glassware, and other standard laboratory equipment

2. Experimental Design:

-

Use a randomized complete block design with 4-5 replications.

-

Treatments should include:

-

Untreated control (sprayed with water only)

-

This compound at a standard application rate (e.g., 2.24 kg a.i./ha)

-

This compound at a double application rate (e.g., 4.48 kg a.i./ha) to assess phytotoxicity.

-

(Optional) this compound at lower rates to determine the dose-response curve.

-

3. Procedure:

-

Plant Propagation:

-

Sow weed and crop seeds in separate pots at a depth appropriate for the species.

-

Grow plants in the greenhouse under optimal conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

-

Water the plants as needed.

-

-

Herbicide Application:

-

Apply this compound when the weeds are at the 2-4 true leaf stage.

-

Calibrate the precision bench sprayer to deliver a consistent volume (e.g., 200-300 L/ha).

-

Prepare the spray solutions of this compound at the desired concentrations.

-

Spray the plants uniformly.

-

-

Data Collection:

-

At 7, 14, and 21 days after treatment (DAT), visually assess:

-

Weed Control: On a scale of 0% (no effect) to 100% (complete kill).

-

Crop Injury (Phytotoxicity): On a scale of 0% (no injury) to 100% (complete crop death), noting symptoms like chlorosis, necrosis, and stunting.

-

-

At 21 DAT, harvest the above-ground biomass of both weeds and crop plants from each pot.

-

Determine the fresh weight, then dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

-

4. Data Analysis:

-

Calculate the percent reduction in weed biomass compared to the untreated control.

-

Analyze the data using ANOVA to determine significant differences between treatments.

Experimental Workflow: Greenhouse Trial

Caption: Workflow for greenhouse-based herbicide efficacy and phytotoxicity testing.

Protocol 2: Analytical Method for this compound Residue in Soil

This protocol outlines a method for the extraction and quantification of this compound residues in soil samples using High-Performance Liquid Chromatography with a UV detector (HPLC-UV).

1. Materials and Reagents:

-

Soil samples (field-collected or spiked)

-

This compound analytical standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

High-purity water

-

Phosphoric acid

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Syringe filters (0.45 µm)

-

Centrifuge and tubes

-

Shaker

-

HPLC system with UV detector, C18 column

2. Sample Preparation and Extraction:

-

Air-dry the soil samples and sieve them through a 2 mm mesh.

-

Weigh 10 g of the prepared soil into a 50 mL centrifuge tube.

-

Add 20 mL of acetonitrile to the tube.

-

Shake vigorously for 1 hour on a mechanical shaker.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Carefully decant the supernatant (the acetonitrile extract) into a clean tube.

-

Repeat the extraction (steps 3-6) with another 20 mL of acetonitrile.

-

Combine the supernatants.

3. Extract Clean-up (Solid-Phase Extraction):

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of high-purity water.

-

Load a portion of the combined acetonitrile extract onto the cartridge.

-

Wash the cartridge with a small volume of a water/acetonitrile mixture to remove interferences.

-

Elute the this compound from the cartridge with 5 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the mobile phase.

-

Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC-UV Analysis:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v), with the aqueous phase acidified with a small amount of phosphoric acid (e.g., to pH 3.0).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

UV Detection Wavelength: 245 nm.

-

Quantification: Prepare a calibration curve using a series of this compound analytical standards of known concentrations. Quantify the this compound in the soil samples by comparing the peak area to the calibration curve.

5. Quality Control:

-

Analyze a blank soil sample to check for interferences.

-

Analyze a spiked soil sample (a blank soil fortified with a known amount of this compound) to determine the method's recovery rate.

Conclusion

This compound is a historically significant phenylurea herbicide effective against a range of broadleaf weeds. While its use has declined, understanding its application and mechanism of action remains relevant for herbicide resistance studies and for researchers investigating the fate of older pesticides in the environment. The protocols provided here offer a framework for conducting efficacy, phytotoxicity, and residue analysis studies. Researchers should be aware of the limited availability of recent, comprehensive quantitative data and may need to establish baseline data for their specific experimental conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. Experimental methods to evaluate herbicides behavior in soil - Weed Control Journal [weedcontroljournal.org]

- 3. benchchem.com [benchchem.com]

- 4. josa.ro [josa.ro]

- 5. mdpi.com [mdpi.com]

- 6. hort [journals.ashs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

Application Note: Development of a QuEChERS Method for the Analysis of Chloroxuron in Agricultural Products

Abstract

This application note details the development and validation of a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the quantitative analysis of the phenylurea herbicide Chloroxuron in various agricultural products. The protocol provides a streamlined and efficient procedure for the extraction and cleanup of this compound residues prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and professionals in the fields of food safety, environmental monitoring, and agricultural sciences.

Introduction